

Physical and chemical properties of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

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Compound of Interest

Compound Name: 4-Phenoxyisoquinoline

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A Technical Guide to Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characteristics of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Information

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a heterocyclic organic compound with the chemical formula $C_{17}H_{13}NO_4$.^[1] It belongs to the isoquinoline class of compounds, which are known for their presence in many bioactive molecules and pharmaceuticals.^[2] This particular compound serves as a key intermediate in the synthesis of various pharmaceutical agents, notably as a precursor to N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine, an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase.^[3]

Physical and Chemical Properties

The physical and chemical properties of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |
|---------------------|--|-----------|
| Molecular Formula | C ₁₇ H ₁₃ NO ₄ | [1] |
| Molecular Weight | 295.29 g/mol | [1] |
| Appearance | White to light-yellow powder or crystals | [4][5] |
| IUPAC Name | methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | [1][4] |
| CAS Number | 1455091-10-7 | [1][3] |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents like dichloromethane and chloroform. | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate from methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate.[3]

Materials:

- Methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate
- Sodium methanolate
- Methanol
- Dimethyl sulfoxide (DMSO)
- 1 N Hydrochloric acid

- Ethyl acetate
- Anhydrous sodium sulfate
- Water
- Saturated brine solution

Procedure:

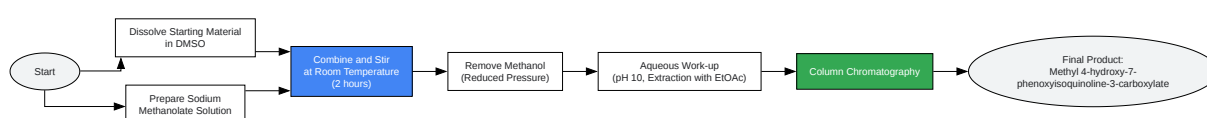
- Preparation of Sodium Methanolate Solution: Under ice-bath conditions, dissolve sodium methanolate (12.70 g, 234.60 mmol) in methanol (40 mL).[3]
- Reaction Setup: In a separate flask, dissolve methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate (18.90 g, 39.10 mmol) in dimethyl sulfoxide (82 mL).[3]
- Reaction Execution: Slowly add the sodium methanolate solution dropwise to the DMSO solution containing the starting material.[3]
- Stirring: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.[3]
- Work-up - Methanol Removal: Remove the methanol by distillation under reduced pressure. [3]
- Work-up - pH Adjustment and Extraction: Dilute the residue with water (50 mL) and adjust the pH to 10 with 1 N dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[3]
- Work-up - Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL). Dry the organic phase with anhydrous sodium sulfate.[3]
- Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting concentrate by column chromatography to yield the final product.[3]

Yield: This procedure yields 9.1 g of a white solid product, which corresponds to a 78.8% yield.

[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate.



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Synthesis workflow for the target compound.

Biological Significance

While Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is primarily recognized as a synthetic intermediate, its structural relationship to inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase is of significant interest in drug discovery.[3] HIF is a key regulator of the cellular response to low oxygen levels (hypoxia) and is implicated in various physiological and pathological processes, including erythropoiesis, angiogenesis, and cancer. By serving as a building block for potent HIF inhibitors, this compound plays a crucial role in the development of therapeutics for conditions such as anemia associated with chronic kidney disease.[6]

Spectral Data Interpretation

Although specific spectral data for Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is not widely published, data for the closely related analogue, Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, provides valuable insights into the expected spectral features.

- **Fourier Transform Infrared (FTIR) Spectroscopy:** The presence of a hydroxyl (-OH) group is expected to produce a broad absorption band in the region of 3200-3400 cm^{-1} . A strong,

sharp absorption band characteristic of the ester carbonyl (C=O) group should appear around 1680-1700 cm^{-1} .^[6]

- ¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The aromatic protons of the isoquinoline and phenoxy rings are expected to resonate in the downfield region, typically between 6.5 and 8.0 ppm.^[6]
- Electrospray Ionization Mass Spectrometry (ESI-MS): Due to the basic nitrogen atom in the isoquinoline ring, this class of compounds ionizes efficiently. The protonated molecular ion $[\text{M}+\text{H}]^+$ would be expected.^[6]

Conclusion

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a valuable compound in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of pharmacologically active molecules. A clear understanding of its physical and chemical properties, along with a reliable synthetic protocol, is essential for its effective utilization in research and drug development. The information provided in this guide serves as a comprehensive resource for scientists working with this compound.

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